4-Heptenal diethyl acetal

Flavor stability Volatility Process robustness

4-Heptenal diethyl acetal (CAS 18492-65-4), also known as 1,1-diethoxy-4-heptene, is an aliphatic acyclic acetal. It is a synthetic flavoring substance belonging to the class of organic compounds known as acetals, characterized by the geminal diether structure R₂C(OR')₂.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 18492-65-4
Cat. No. B103212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptenal diethyl acetal
CAS18492-65-4
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCC=CCCC(OCC)OCC
InChIInChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
InChIKeyBOALWZNGHWYCRG-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptenal Diethyl Acetal (CAS 18492-65-4): Sourcing Guide & Technical Specifications


4-Heptenal diethyl acetal (CAS 18492-65-4), also known as 1,1-diethoxy-4-heptene, is an aliphatic acyclic acetal [1]. It is a synthetic flavoring substance belonging to the class of organic compounds known as acetals, characterized by the geminal diether structure R₂C(OR')₂ [2]. This compound appears as a colorless oily liquid with a mild, pleasant, herbaceous, fruit, and melon-like odor, and is insoluble in water but miscible with organic solvents and oils [1].

Why 4-Heptenal Diethyl Acetal Cannot Be Simply Substituted


Generic substitution within the aliphatic acetal class is not straightforward. Despite sharing a common structural motif, these compounds exhibit significant physicochemical and organoleptic divergence due to variations in aldehyde chain length, unsaturation, and stereochemistry. These differences directly impact their application performance, including flavor/odor character, potency, and stability [1]. For instance, while many acetals hydrolyze to yield their parent aldehydes and alcohols, the specific aldehyde released—such as the uniquely powerful, creamy 4-heptenal—defines the compound's sensory profile and differentiates it from analogs like heptanal dimethyl acetal or octanal dimethyl acetal [2]. Therefore, a direct one-to-one replacement without quantitative, evidence-based justification is likely to compromise the final product's sensory and functional specifications.

Quantitative Differentiation of 4-Heptenal Diethyl Acetal from Analogs


Vapor Pressure and Volatility Comparison with Aldehyde Precursor

4-Heptenal diethyl acetal exhibits significantly lower volatility compared to its parent aldehyde, cis-4-heptenal, a key factor for process and shelf-life stability. The acetal form has an estimated vapor pressure of 0.19 mm Hg at 25°C, while the free aldehyde cis-4-heptenal has a much higher vapor pressure, reflected in its lower boiling point of 60°C at 25 mm Hg [1].

Flavor stability Volatility Process robustness

Regulatory and Safety Profile Relative to Saturated Acetal Analogs

4-Heptenal diethyl acetal has a well-defined and favorable safety profile established by international regulatory bodies, which is not universal across all aliphatic acetals. It was evaluated by JECFA and found to be of 'No safety concern at current levels of intake,' with estimated intakes of 0.04 µg/day in Europe and 0 µg/day in the USA, both well below the 1800 µg/day threshold for its structural class [1]. In contrast, structurally similar compounds like Heptanal dimethyl acetal (CAS 10032-05-0) exhibit higher estimated intakes in the USA (0.26 µg/day), though still below the threshold, indicating different usage patterns [2].

Food Safety Regulatory Compliance Flavoring Agent

Sensory Profile Differentiation from Saturated and Other Unsaturated Acetals

The organoleptic profile of 4-Heptenal diethyl acetal is distinct from its saturated analog and other unsaturated acetals. 4-Heptenal diethyl acetal is characterized by a mild, pleasant, herbaceous, fruit, and melon-like odor [1]. Its saturated analog, heptanal diethyl acetal (CAS 688-82-4), is described with more generic fruity and green notes [2]. Furthermore, the parent aldehyde precursor, cis-4-heptenal, possesses a much more potent and specific 'creamy, green matcha note' at trace levels (0.1 ppb to 0.1 ppm), highlighting the acetal's function as a milder, more stable flavor donor .

Flavor Chemistry Organoleptics Sensory Science

Lipophilicity (log Kow) and Its Impact on Flavor Partitioning

The lipophilicity of a flavor compound, as measured by its log Kow (octanol-water partition coefficient), governs its partitioning behavior between aqueous and lipid phases in food matrices. 4-Heptenal diethyl acetal has an estimated log Kow of 3.45 [1]. This is notably higher than the log Kow of its parent aldehyde, cis-4-heptenal, which is reported as 2.17 .

Flavor release Partition coefficient Formulation science

4-Heptenal Diethyl Acetal: Evidence-Backed Application Scenarios


Precision Flavor Formulation for Thermally Processed Foods

Its low vapor pressure (0.19 mm Hg at 25°C) makes 4-heptenal diethyl acetal suitable for applications involving heat treatment, such as baked goods, confectionery, and dairy products. The reduced volatility ensures the characteristic mild, creamy, and melon-like flavor notes are retained during and after processing, unlike more volatile alternatives like cis-4-heptenal [1].

Shelf-Stable Emulsions and Lipid-Based Flavor Systems

With a log Kow of 3.45, this compound is significantly more lipophilic than its aldehyde precursor (log Kow = 2.17) [1]. This property dictates its preferential partitioning into the oil phase of emulsions and lipid-rich food matrices, making it an ideal candidate for creating shelf-stable, creamy and fatty flavor profiles in products like margarine, sauces, and plant-based dairy alternatives [2].

Global Compliance in 'Clean Label' Flavor Development

Given its 'No safety concern' status at current intake levels from JECFA and its established FEMA GRAS status (FEMA 3349), 4-heptenal diethyl acetal is a low-regulatory-risk ingredient for international food and beverage applications [1]. Its estimated intake (0.04 µg/day in Europe, 0 µg/day in the USA) is well below the threshold of concern, providing a robust safety dossier for global product launches [2].

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